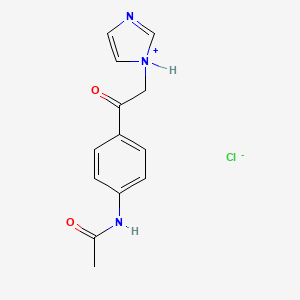
N-(4-Acetamidophenacyl)imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetamidophenacyl)imidazole hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an acetamidophenacyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetamidophenacyl)imidazole hydrochloride typically involves the reaction of 4-acetamidophenacyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale techniques like distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetamidophenacyl)imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Amines, thiols; organic solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Major Products Formed:
Oxidation: N-oxide derivatives of this compound.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
N-(4-Acetamidophenacyl)imidazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex imidazole derivatives.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Utilized in the study of enzyme inhibition and protein-ligand interactions.
- Acts as a probe for investigating biological pathways involving imidazole-containing compounds .
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
- Investigated as a potential drug candidate for various diseases .
Industry:
- Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
- Employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(4-Acetamidophenacyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by the imidazole ring, which can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active site of enzymes . The acetamidophenacyl group can also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
N-(4-Acetamidophenacyl)imidazole: Lacks the hydrochloride salt form, which may affect its solubility and stability.
N-(4-Acetamidophenacyl)benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, leading to different chemical and biological properties.
N-(4-Acetamidophenacyl)imidazole-2-carboxaldehyde: Contains an additional aldehyde group, which can participate in different chemical reactions.
Uniqueness: N-(4-Acetamidophenacyl)imidazole hydrochloride is unique due to its specific combination of the acetamidophenacyl group and the imidazole ring, which imparts distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Properties
CAS No. |
77234-70-9 |
|---|---|
Molecular Formula |
C13H14ClN3O2 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
N-[4-[2-(1H-imidazol-1-ium-1-yl)acetyl]phenyl]acetamide;chloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c1-10(17)15-12-4-2-11(3-5-12)13(18)8-16-7-6-14-9-16;/h2-7,9H,8H2,1H3,(H,15,17);1H |
InChI Key |
OFKGHUIPFPVDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















